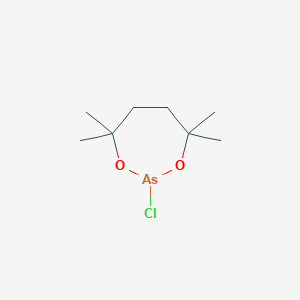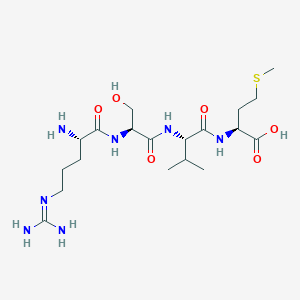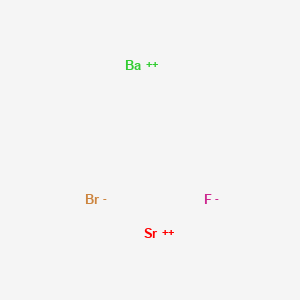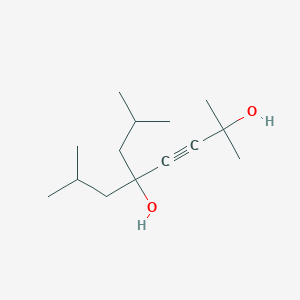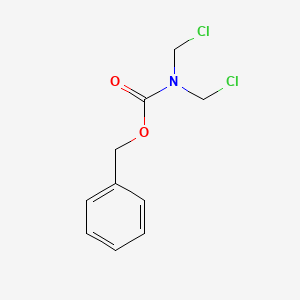
Benzyl bis(chloromethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl bis(chloromethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of two chloromethyl groups attached to a benzyl carbamate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl bis(chloromethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl carbamate with chloromethylating agents. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the benzyl carbamate, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl bis(chloromethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form hydrocarbons.
Hydrolysis: In the presence of water and acid or base, this compound can hydrolyze to form benzyl carbamate and formaldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include benzyl carbamate derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include benzyl carbamate, benzyl alcohol, and hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Benzyl bis(chloromethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various carbamate derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. Its ability to release active pharmaceutical ingredients upon hydrolysis makes it a valuable compound for drug delivery systems.
Industry: The compound is used in the production of polymers and resins. Its reactivity with nucleophiles allows for the modification of polymer properties, enhancing their performance in various applications.
Mécanisme D'action
The mechanism of action of benzyl bis(chloromethyl)carbamate involves the reactivity of its chloromethyl groups These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds
Comparaison Avec Des Composés Similaires
Methyl bis(chloromethyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl bis(chloromethyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl bis(chloromethyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl bis(chloromethyl)carbamate is unique due to the presence of the benzyl group, which imparts distinct reactivity and properties compared to its methyl, ethyl, and phenyl counterparts. The benzyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
215230-75-4 |
|---|---|
Formule moléculaire |
C10H11Cl2NO2 |
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
benzyl N,N-bis(chloromethyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-13(8-12)10(14)15-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
VHNWJYZEIBSWIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

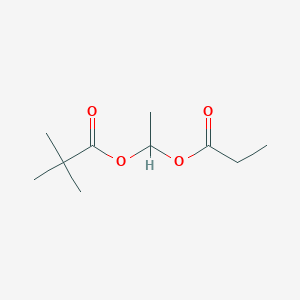
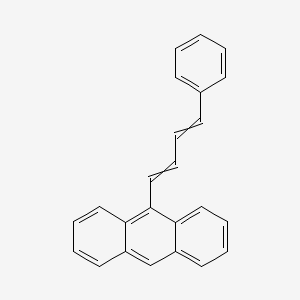
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
